N-{4-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide
Description
N-{4-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide is a compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a key structural component in many biologically active molecules, including nucleotides and certain alkaloids. The compound’s structure includes an acetamide group attached to a phenyl ring, which is further linked to a purine moiety through an amino group.
Properties
Molecular Formula |
C15H16N6O |
|---|---|
Molecular Weight |
296.33 g/mol |
IUPAC Name |
N-[4-[(9-ethylpurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N6O/c1-3-21-9-18-13-14(16-8-17-15(13)21)20-12-6-4-11(5-7-12)19-10(2)22/h4-9H,3H2,1-2H3,(H,19,22)(H,16,17,20) |
InChI Key |
ZSVZLLHJMXOUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Ethyl Group: The ethyl group is introduced at the 9-position of the purine ring through an alkylation reaction using ethyl halides.
Attachment of the Phenyl Ring: The phenyl ring is attached to the purine moiety via a nucleophilic substitution reaction, where an amino group on the purine reacts with a halogenated phenyl compound.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
N-{4-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of N-{4-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(9-methyl-9H-purin-6-yl)amino]phenyl}acetamide
- N-{4-[(9-propyl-9H-purin-6-yl)amino]phenyl}acetamide
- N-{4-[(9-butyl-9H-purin-6-yl)amino]phenyl}acetamide
Uniqueness
N-{4-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide is unique due to its specific ethyl substitution at the 9-position of the purine ring. This structural feature can influence its binding affinity and selectivity for molecular targets, potentially leading to distinct biological activities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
